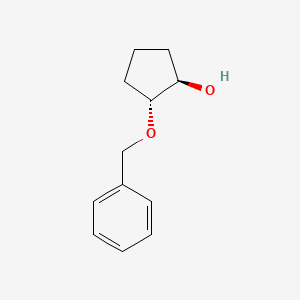

(1R,2R)-2-(benzyloxy)cyclopentan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAPGVQTWHCDPT-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Chiral Recognition Techniques

Advanced Spectroscopic Methods for Stereoisomer Characterization

The determination of the three-dimensional structure of chiral molecules requires specialized analytical techniques. Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and chiroptical spectroscopy, provide powerful tools for elucidating the absolute configuration and assessing the diastereomeric and enantiomeric purity of compounds like (1R,2R)-2-(benzyloxy)cyclopentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity and Absolute Configuration

While the NMR spectra of enantiomers are identical in an achiral environment, their conversion into diastereomers allows for their differentiation. This principle is the basis for using NMR to determine enantiomeric excess and absolute configuration. nih.gov This is achieved through interaction with a chiral auxiliary, which can be either covalently bonded (Chiral Derivatizing Agents) or non-covalently associated (Anisotropic Reagents).

Chiral Derivatizing Agents are enantiomerically pure compounds that react with the analyte to form a covalently bonded pair of diastereomers. nih.gov For this compound, the reactive site for derivatization is the hydroxyl group. The resulting diastereomers exhibit distinct NMR spectra, allowing for quantification and stereochemical assignment.

A widely used CDA for alcohols is Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). tcichemicals.com The procedure involves reacting the alcohol with both the (R)- and (S)-enantiomers of MTPA chloride to form the respective diastereomeric esters. The phenyl group within the MTPA molecule exerts a significant magnetic anisotropy effect. Due to the fixed stereochemistry of the MTPA moiety, the substituents on the chiral center of the alcohol orient themselves differently in the two diastereomers with respect to this phenyl group. This differential spatial arrangement results in distinct chemical shifts for nearby protons. researchgate.net

The absolute configuration of the alcohol can be determined by analyzing the differences in the chemical shifts (Δδ = δS - δR) between the two diastereomeric esters. According to the established Mosher's model, protons that lie on one side of the MTPA plane in the preferred conformation will show a positive Δδ, while those on the other side will show a negative Δδ, allowing for the assignment of the absolute configuration at the carbinol center. tcichemicals.comfrontiersin.org

| Proton on Cyclopentane (B165970) Ring | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |

|---|---|---|---|

| H-1 | 5.45 | 5.48 | -0.03 |

| H-2 | 4.10 | 4.05 | +0.05 |

| H-3a | 2.15 | 2.08 | +0.07 |

| H-5b | 1.90 | 1.94 | -0.04 |

Anisotropic reagents, which include Chiral Solvating Agents (CSAs) and chiral liquid crystals, provide a means for NMR-based chiral recognition through non-covalent interactions. nih.govnih.gov These reagents form transient diastereomeric complexes with the enantiomers of the analyte, creating a distinct, anisotropic electronic environment for each. nih.gov This differential interaction can lead to the resolution of signals for the two enantiomers in the NMR spectrum, allowing for the direct determination of enantiomeric excess. kaist.ac.kr This method is often advantageous as it does not require chemical modification of the substrate. kaist.ac.kr

Chiral liquid crystals represent a specific class of anisotropic media that can induce a weak alignment of solute molecules. Enantiomers of a chiral solute, such as this compound, will orient differently on average within the chiral liquid crystal phase. nih.gov This differential orientation leads to measurable differences in anisotropic NMR parameters, such as residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), providing a powerful method for enantiodiscrimination. nih.gov

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light. nih.gov Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration of chiral molecules by comparing experimental spectra with those predicted from quantum-chemical calculations.

Electronic Circular Dichroism spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the UV-Visible region. nih.gov For a molecule to be ECD active, it must be chiral and possess a chromophore that absorbs in this region. In this compound, the phenyl ring of the benzyloxy group acts as the key chromophore.

The π → π* electronic transitions of this aromatic ring give rise to characteristic signals, known as Cotton effects, in the ECD spectrum. The sign and magnitude of these Cotton effects are exquisitely sensitive to the chiral environment, meaning they are directly influenced by the absolute configuration of the stereocenters at C-1 and C-2 of the cyclopentane ring. The absolute configuration is determined by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known enantiomer (e.g., the (1R,2R)-isomer). A match between the experimental and calculated spectra confirms the absolute configuration. mdpi.com

| Method | λmax (nm) | Sign of Cotton Effect (Δε) |

|---|---|---|

| Experimental | ~260 | Negative (-) |

| Calculated for (1R,2R)-isomer | 262 | Negative (-) |

| Calculated for (1S,2S)-isomer | 262 | Positive (+) |

Vibrational Circular Dichroism is the infrared analogue of ECD, measuring the differential absorption of left- and right-circularly polarized light in the IR region. hindsinstruments.com VCD probes the vibrational transitions within a molecule, providing a detailed fingerprint of its three-dimensional structure. youtube.com The VCD spectrum of one enantiomer is the mirror image of the other, making it an definitive tool for stereochemical analysis. nih.gov

For this compound, the entire molecule is VCD active. Vibrational modes involving the chiral centers, such as the O-H and C-O stretching of the alcohol, and the C-H stretching modes of the cyclopentane ring and the benzylic methylene (B1212753) group, typically produce significant VCD signals. The sign and intensity of these signals are dependent on the absolute configuration and the conformational preferences of the molecule in solution. nih.govrsc.org The assignment of absolute configuration is achieved by comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific stereoisomer. hindsinstruments.comnih.gov

| Vibrational Mode | Approximate Frequency (cm-1) | Hypothetical VCD Sign |

|---|---|---|

| O-H stretch | ~3400 | Negative (-) |

| Aromatic C-H stretch | ~3030 | Positive (+) |

| Aliphatic C-H stretch | ~2960 | Negative (-) |

| C-O stretch (ether) | ~1100 | Positive (+) |

| C-O stretch (alcohol) | ~1050 | Negative (-) |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive and powerful method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of all stereogenic centers. nih.govspringernature.com This non-empirical technique provides direct evidence of the spatial arrangement of atoms, resolving any potential ambiguities that may arise from spectroscopic methods. nih.gov

For a molecule like this compound, which is composed of light atoms (C, H, O), obtaining a crystal suitable for anomalous dispersion measurement can be challenging. ed.ac.uk A common and highly effective strategy to overcome this involves the derivatization of the alcohol with an enantiomerically pure chiral acid of known absolute configuration. mdpi.com This reaction creates a diastereomeric ester. After separation, the diastereomer can be crystallized, and its structure can be determined by X-ray diffraction. mdpi.com Because the absolute configuration of the incorporated chiral auxiliary is already known, it serves as an internal reference, allowing for the unequivocal assignment of the absolute configuration of the alcohol moiety. mdpi.comresearchgate.net The quality of the determination is often assessed by the Flack parameter, where a value close to zero confirms the correct absolute structure assignment. ed.ac.uk

| Principle | Description | Relevance to this compound |

|---|---|---|

| Anomalous Dispersion (Bijvoet Method) | When using X-rays of an appropriate wavelength, heavy atoms in a non-centrosymmetric crystal will scatter out of phase. This breaks Friedel's law (Ihkl ≠ I-h-k-l), allowing the absolute structure to be determined. nih.gov | Direct application is difficult as the compound lacks heavy atoms. |

| Chiral Internal Reference | The compound is derivatized with a chiral auxiliary of known absolute configuration (e.g., camphorsultam dichlorophthalic acid). mdpi.comresearchgate.net | This is the preferred method. The hydroxyl group can be esterified, facilitating crystallization and providing a known stereocenter as a reference point. mdpi.com |

| Crystal Quality | A well-ordered single crystal of sufficient size and quality is a prerequisite for successful data collection and structure refinement. springernature.com | Derivatization can improve the likelihood of forming high-quality crystals. |

| Flack Parameter | A value refined during structure determination that indicates the absolute structure. A value near 0 indicates the correct configuration, while a value near 1 indicates the inverted configuration. ed.ac.uk | Provides a statistical measure of confidence in the assigned absolute configuration. |

Chromatographic Resolution Techniques for Enantiomers and Diastereomers

Chromatographic methods are indispensable for both the analytical and preparative separation of stereoisomers. nih.gov These techniques exploit the differential interactions of enantiomers or diastereomers with a chiral environment to achieve separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for resolving enantiomers. nih.gov The most common approach involves the use of a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. nih.govsigmaaldrich.com

For the separation of the enantiomers of 2-(benzyloxy)cyclopentan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective. Columns like Chiralpak IA, which are based on amylose derivatives, are known to provide excellent resolution for a wide range of chiral compounds, including alcohols. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding (with the hydroxyl group), π-π stacking (with the benzyl (B1604629) group), and steric interactions within the chiral grooves of the polysaccharide polymer. sigmaaldrich.com

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak® IA, AD) | Broad enantioselectivity for many classes of compounds, including alcohols. |

| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol) or Polar Organic (e.g., Methanol (B129727)/Ethanol) | The choice of solvent and its ratio modulates retention and enantioselectivity. nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rates to ensure good peak shape and resolution. |

| Detection | UV (at ~254 nm for the benzyl group) or Refractive Index (RI) | The aromatic ring provides a strong chromophore for UV detection. |

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable chiral compounds. uni-muenchen.de Enantioseparation is achieved using capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz

For a compound like this compound, direct analysis by GC may be possible, but its polarity due to the free hydroxyl group can lead to poor peak shape and potential thermal degradation. Therefore, derivatization of the hydroxyl group to a less polar, more volatile functional group (e.g., a trimethylsilyl (B98337) ether or an acetate (B1210297) ester) is often performed prior to analysis. The derivatized enantiomers then interact differently with the chiral cavities of the cyclodextrin-based stationary phase, allowing for their separation. gcms.cz

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) or Acetylation | Increases volatility and thermal stability, improves chromatographic performance. |

| Stationary Phase | Derivatized cyclodextrin (e.g., Rt-βDEX) coated on a polysiloxane backbone. gcms.cz | Provides a chiral environment for enantiomeric recognition. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for capillary GC. |

| Temperature Program | Optimized temperature gradient | Ensures elution of the compound with good peak shape in a reasonable time. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides universal detection for organic compounds; MS provides structural information. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. nih.govfagg.be The technique typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent (e.g., methanol or ethanol). researchgate.net

Similar to HPLC, polysaccharide-based CSPs are the most widely used and successful columns for enantioseparations in SFC. researchgate.netchromatographyonline.com The chiral recognition mechanisms are analogous to those in HPLC, but the different properties of the supercritical fluid mobile phase can lead to unique selectivity and higher efficiency. nih.gov SFC is well-suited for both analytical-scale purity checks and preparative-scale purification of enantiomers. researchgate.net

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Stationary Phase | Immobilized polysaccharide-based CSP (e.g., Chiralpak® IA, IC) | Offers broad applicability and high loading capacity, compatible with SFC conditions. chromatographyonline.com |

| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol) | The CO₂/modifier ratio is adjusted to optimize retention and resolution. researchgate.net |

| Additive | Basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additives may be used | Improves peak shape for basic or acidic analytes. researchgate.net |

| Back Pressure | 100 - 200 bar | Maintains the CO₂ in its supercritical state. |

| Temperature | 30 - 50 °C | Influences fluid density and can affect selectivity. |

Kinetic Resolution Methodologies for Enantiomeric Purity Assessment

Kinetic resolution is a powerful method for obtaining enantiomerically enriched compounds from a racemate and for assessing enantiomeric purity. wikipedia.org The principle lies in the differential reaction rates of two enantiomers with a chiral catalyst or reagent. The enantiomer that reacts faster is converted into a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org

For a secondary alcohol like this compound, enzymatic kinetic resolution via transesterification is a highly effective methodology. researchgate.netmdpi.com Lipases are commonly used enzymes that can enantioselectively acylate the hydroxyl group using an acyl donor like vinyl acetate. The reaction progress can be monitored over time by taking aliquots and analyzing the enantiomeric excess (ee) of both the remaining alcohol substrate and the newly formed ester product using a suitable chiral chromatographic technique (HPLC or GC). mdpi.com The selectivity factor (E), a measure of how well the enzyme discriminates between the two enantiomers, can be calculated from the conversion and the ee values. A high E-value indicates an efficient resolution.

| Component | Example | Function |

|---|---|---|

| Racemic Substrate | (±)-trans-2-(benzyloxy)cyclopentan-1-ol | The starting material to be resolved. |

| Enzyme (Biocatalyst) | Lipase (B570770) from Candida antarctica (e.g., Novozym 435) | Chiral catalyst that selectively reacts with one enantiomer. researchgate.net |

| Acyl Donor | Vinyl acetate or Isopropenyl acetate | Provides the acyl group for the transesterification reaction. mdpi.com |

| Solvent | Anhydrous organic solvent (e.g., Toluene (B28343), Hexane) | Provides a non-aqueous medium for the enzymatic reaction. |

| Analytical Method | Chiral HPLC or GC | To measure the enantiomeric excess (ee) of the substrate and product over time. |

Chemical Reactivity and Transformation Studies of 1r,2r 2 Benzyloxy Cyclopentan 1 Ol and Its Derivatives

Chemoselective Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in (1R,2R)-2-(benzyloxy)cyclopentan-1-ol is amenable to selective oxidation to the corresponding ketone, (1R)-2-(benzyloxy)cyclopentan-1-one. This transformation is crucial for further functionalization of the cyclopentane (B165970) ring. Given the presence of the benzyl (B1604629) ether, which is generally stable to many oxidizing agents but can be sensitive to harsh conditions, chemoselective oxidation methods are preferred.

Mild oxidation protocols are particularly effective for this purpose. The Dess-Martin periodinane (DMP) oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively. nih.govnih.gov It operates under neutral pH and at room temperature, which helps in preserving sensitive functional groups like the benzyl ether. nih.govnih.gov The reaction is typically carried out in chlorinated solvents such as dichloromethane (B109758) and is known for its high yields and simplified workup. nih.govnih.gov

Another common and mild method is the Swern oxidation . nih.gov This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by the addition of a hindered base like triethylamine. researchgate.net The Swern oxidation is known for its wide tolerance of functional groups and its ability to avoid over-oxidation, particularly of aldehydes to carboxylic acids. nih.govresearchgate.net However, it requires low temperatures (typically -78 °C) and generates the volatile and malodorous dimethyl sulfide (B99878) as a byproduct. nih.gov

The choice between these and other oxidation methods would depend on the specific substrate and the desired scale of the reaction. For a molecule like this compound, both DMP and Swern oxidations are expected to be effective in providing the desired ketone without affecting the benzyl ether moiety.

Table 1: Comparison of Common Mild Oxidation Reactions for Secondary Alcohols

| Feature | Dess-Martin Oxidation | Swern Oxidation |

| Primary Reagents | Dess-Martin Periodinane | DMSO, Oxalyl Chloride, Triethylamine |

| Typical Temperature | Room Temperature | -78 °C to Room Temperature |

| Key Advantages | Mild conditions, neutral pH, easy workup, long shelf-life of reagent. nih.govnih.gov | Wide functional group tolerance, avoids heavy metals, aldehydes are not over-oxidized. nih.govresearchgate.net |

| Key Disadvantages | Potentially explosive nature of the reagent, cost. nih.gov | Requires low temperatures, produces malodorous dimethyl sulfide. nih.gov |

| Solvent | Dichloromethane, Chloroform nih.gov | Dichloromethane researchgate.net |

Reduction and Hydrogenolysis of the Benzyl Ether Moiety

The benzyl ether group in this compound serves as a robust protecting group for the hydroxyl function. Its removal, a deprotection step, is a key transformation that unmasks the hydroxyl group for subsequent reactions. The most common method for the cleavage of benzyl ethers is catalytic hydrogenolysis. nih.gov

This reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). researchgate.netnih.gov The reaction is usually carried out in solvents like ethanol, methanol (B129727), or ethyl acetate (B1210297) and proceeds under mild conditions, often at room temperature and atmospheric pressure. nih.gov The hydrogenolysis of the C-O bond of the benzyl ether results in the formation of the corresponding diol, (1R,2R)-cyclopentane-1,2-diol, and toluene (B28343) as a byproduct.

An alternative to using hydrogen gas is catalytic transfer hydrogenolysis . nih.gov In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene, is used in conjunction with the palladium catalyst. researchgate.net This approach can be advantageous as it avoids the need for handling flammable hydrogen gas.

For substrates that are sensitive to hydrogenation conditions, for example, those containing double or triple bonds, chemical cleavage of the benzyl ether can be achieved using strong acids or Lewis acids. However, these methods are generally less chemoselective and may not be suitable for molecules with other acid-labile functional groups.

Table 2: Common Methods for Benzyl Ether Deprotection

| Method | Catalyst/Reagent | Hydrogen Source | Byproducts | Key Features |

| Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Toluene | Mild conditions, high efficiency, clean reaction. nih.govnih.gov |

| Catalytic Transfer Hydrogenolysis | Palladium on Carbon (Pd/C) | Formic Acid, Ammonium Formate, 1,4-Cyclohexadiene | Toluene, CO₂, etc. | Avoids the use of H₂ gas, generally mild conditions. nih.govresearchgate.net |

| Lewis Acid Cleavage | Boron Trichloride (BCl₃) | Not applicable | Toluene, Borates | Useful for substrates with groups sensitive to hydrogenation. rsc.org |

Functional Group Interconversions and Derivatizations at Stereocenters

The hydroxyl group at the C1 position of this compound is a key site for functional group interconversions, allowing for the introduction of a variety of other functionalities with control over the stereochemistry. Such transformations are fundamental in the synthesis of complex target molecules.

One of the most important reactions for this purpose is the Mitsunobu reaction . This reaction allows for the conversion of a primary or secondary alcohol into a variety of other functional groups, such as esters, ethers, and azides, with inversion of configuration at the stereocenter. researchgate.net The reaction is typically carried out using a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile. For example, reacting this compound under Mitsunobu conditions with a carboxylic acid would yield the corresponding ester with an (1S,2R) configuration.

The conversion of the hydroxyl group to an azide (B81097) is another valuable transformation, as azides can be readily reduced to amines or used in cycloaddition reactions. While the Mitsunobu reaction with hydrazoic acid can be used, the high toxicity of this reagent has led to the development of alternative methods. nih.gov One such method involves the use of diphenyl phosphorazidate (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govnih.govresearchgate.net This reaction also proceeds with inversion of stereochemistry, providing access to the corresponding azido (B1232118) derivative.

Other standard functional group interconversions of the hydroxyl group include its conversion to halides (e.g., using SOCl₂ or PBr₃) or sulfonates (e.g., tosylates or mesylates by reacting with the corresponding sulfonyl chlorides). These derivatives are excellent electrophiles for subsequent nucleophilic substitution reactions.

Table 3: Selected Functional Group Interconversions of the Hydroxyl Group

| Transformation | Reagents | Stereochemical Outcome | Product Functional Group |

| Mitsunobu Esterification | Carboxylic Acid, PPh₃, DEAD/DIAD | Inversion | Ester |

| Mitsunobu Azidation | Hydrazoic Acid (or equivalent), PPh₃, DEAD/DIAD | Inversion | Azide |

| DPPA Azidation | Diphenyl Phosphorazidate (DPPA), DBU | Inversion | Azide |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine | Retention | Tosylate |

| Chlorination | Thionyl chloride (SOCl₂) | Inversion (with pyridine) or Retention (dioxane) | Chloroalkane |

Regioselective and Stereoselective Opening Reactions

Derivatives of this compound, such as the corresponding epoxide, are valuable intermediates for the introduction of new functional groups through ring-opening reactions. The regio- and stereoselectivity of these reactions are critical for controlling the final structure of the product.

An epoxide can be formed from the corresponding cyclopentene (B43876) derivative, which in turn can be accessed from this compound through dehydration. The opening of such a chiral epoxide can proceed under either acidic or basic conditions, often with different regiochemical outcomes.

Under acid-catalyzed conditions , the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack generally occurs at the more substituted carbon atom, proceeding through a transition state with significant carbocationic character. nih.govnih.govresearchgate.net For a cyclopentene oxide derivative of the title compound, the electronic effects of the adjacent benzyloxy group would also influence the regioselectivity of the attack. The stereochemistry of the acid-catalyzed ring-opening typically results in a trans-diaxial arrangement of the nucleophile and the hydroxyl group in the product. nih.govnih.gov

In contrast, base-catalyzed ring-opening of epoxides is a classic SN2 reaction. nih.govnih.gov The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. nih.gov This approach offers complementary regioselectivity to the acid-catalyzed method. The stereochemical outcome is also inversion of configuration at the center of attack, leading to a trans-diol derivative. nih.gov

The bulky benzyloxy group at the C2 position is expected to exert significant steric hindrance, directing nucleophilic attack to other positions on the cyclopentane ring in derivatives that allow for such reactions. nih.gov

Cycloaddition and Rearrangement Reactions Involving Benzyloxycyclopentanol Derivatives

Derivatives of this compound can be elaborated into structures suitable for participating in cycloaddition and rearrangement reactions, which are powerful tools for the construction of complex cyclic and polycyclic systems.

For instance, the ketone obtained from the oxidation of the starting alcohol can be converted into a cyclopentenone derivative through α-halogenation followed by elimination. 2-Cyclopentenone is a classic dienophile in the Diels-Alder reaction , a [4+2] cycloaddition that forms a six-membered ring. nih.govrsc.org The facial selectivity of the Diels-Alder reaction with a chiral cyclopentenone derivative would be influenced by the stereochemistry of the existing substituents, potentially allowing for the diastereoselective synthesis of bicyclic compounds.

Another important class of reactions are nih.govnih.gov-sigmatropic rearrangements , such as the Claisen or Cope rearrangements. nih.govnih.gov To utilize this chemistry, the starting alcohol would first need to be converted into a suitable precursor, for example, an allyl vinyl ether for a Claisen rearrangement. Such a rearrangement would proceed through a concerted, pericyclic transition state, with the stereochemistry of the starting material influencing the stereochemistry of the newly formed stereocenters in the product.

While specific examples of cycloaddition and rearrangement reactions starting directly from this compound are not prevalent in the literature, its functional groups provide the handles necessary to synthesize the required precursors for these powerful transformations.

Catalytic Transformations and C-H Activation Studies

Modern catalytic methods, particularly those involving transition metals like palladium and rhodium, offer powerful strategies for the functionalization of organic molecules. While specific applications to this compound are not widely reported, the principles of these reactions can be applied to this substrate.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are fundamental for the formation of carbon-carbon bonds. researchgate.netmdpi.com To apply these reactions to our target molecule, one of the C-H bonds would first need to be converted to a halide or triflate, or a boronic acid/ester would need to be installed. Alternatively, recent advances in C-H activation could potentially allow for the direct functionalization of the C-H bonds of the cyclopentane ring. nih.govnih.govnih.gov For example, a directing group, possibly the hydroxyl group or a derivative, could be used to guide a palladium or rhodium catalyst to a specific C-H bond for subsequent coupling with a reaction partner.

The chiral nature of this compound and its derivatives, such as the corresponding amine (1R,2R)-2-(benzyloxy)cyclopentan-1-amine, makes them potential candidates for use as chiral ligands or auxiliaries in asymmetric catalysis. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis so that it can be carried out asymmetrically with the selective formation of one of two enantiomers. The stereocenters of the benzyloxycyclopentanol scaffold could effectively bias the stereochemical outcome of a reaction on a prochiral substrate.

Applications in Asymmetric Synthesis and As Chiral Scaffolds

(1R,2R)-2-(benzyloxy)cyclopentan-1-ol as a Chiral Building Block in Organic Synthesis

The primary significance of this compound in organic synthesis lies in its function as a chiral building block. The concept of the "chiral pool," which utilizes readily available, enantiomerically pure natural products as starting materials, is a foundational strategy in asymmetric synthesis. This compound, with its well-defined (1R,2R) stereochemistry, is a valuable member of this pool.

Its structural features are key to its utility. The cyclopentane (B165970) ring provides a conformationally restricted scaffold, which helps control the stereochemical outcome of subsequent reactions. Furthermore, the molecule possesses two distinct functional groups: a free secondary alcohol (-OH) and a benzyl-protected secondary alcohol (-OBn). This differential protection is crucial, as it allows for selective chemical manipulation. The hydroxyl group can be readily oxidized, esterified, or converted into a leaving group, while the robust benzyloxy group remains intact until it is intentionally removed under specific hydrogenolysis or acidic conditions. This orthogonal reactivity allows chemists to execute stepwise, controlled modifications, building molecular complexity with precision.

Role in the Stereocontrolled Synthesis of Complex Natural Products and Analogues

The structural motifs present in this compound make it an ideal precursor for the core structures of several biologically active molecules, most notably carbocyclic nucleoside analogues. These compounds mimic natural nucleosides but feature a carbocyclic ring in place of the furanose sugar, often imparting them with enhanced metabolic stability and potent antiviral or anticancer properties.

A prominent example is the synthesis of (-)-Neplanocin A, a natural product known for its significant anticancer and antiviral activities. The chiral cyclopentenyl core of Neplanocin A can be retrosynthetically traced back to a cyclopentanol (B49286) derivative. Syntheses have been developed using key intermediates that are readily prepared from precursors like this compound. By manipulating the hydroxyl and benzyloxy groups, chemists can introduce the necessary functionality, such as the exocyclic double bond and the hydroxymethyl group, and subsequently couple the cyclopentenyl moiety with a nucleobase like adenine (B156593) to complete the synthesis.

Similarly, this chiral building block is a valuable precursor for the synthesis of Entecavir, a potent oral antiviral drug used for the treatment of hepatitis B. The core of Entecavir is a guanine-based carbocyclic nucleoside. The synthesis relies on the creation of a stereochemically rich cyclopentane intermediate, and starting with a pre-defined chiral scaffold like this compound or a closely related derivative streamlines the process, ensuring the correct absolute stereochemistry in the final active pharmaceutical ingredient.

The table below summarizes key natural products and analogues whose synthesis can be efficiently approached using chiral cyclopentane building blocks derived from or related to this compound.

| Target Molecule | Class | Biological Activity | Role of Chiral Cyclopentane Core |

| (-)-Neplanocin A | Carbocyclic Nucleoside | Antiviral, Anticancer | Forms the carbocyclic "sugar" mimic, essential for biological recognition. |

| Entecavir | Carbocyclic Nucleoside | Antiviral (Hepatitis B) | Provides the core scaffold with the correct stereochemistry for antiviral efficacy. |

| Prostaglandins (B1171923) | Eicosanoids | Hormone-like effects | The chiral cyclopentane/cyclopentenone ring is the central structural feature. |

Precursor for Advanced Chiral Ligands and Catalysts in Asymmetric Reactions

The development of new chiral ligands is critical for advancing the field of asymmetric catalysis, which enables the synthesis of single-enantiomer drugs and chemicals. The rigid, stereochemically defined structure of this compound makes it an excellent scaffold for designing such ligands. The C2 symmetry often desired in chiral ligands can be achieved by modifying both oxygen functionalities.

For instance, the compound can serve as a precursor to chiral phosphine (B1218219) ligands, a dominant class of ligands in transition-metal catalysis. A plausible synthetic route could involve a two-step conversion of the hydroxyl group into a diphenylphosphino group. Subsequent debenzylation followed by a similar conversion of the second hydroxyl group would yield a C2-symmetric 1,2-bis(diphenylphosphino)cyclopentane ligand. The chiral backbone of this ligand would create a well-defined chiral pocket around a metal center (e.g., Rhodium, Ruthenium, or Palladium), enabling high enantioselectivity in reactions such as asymmetric hydrogenation or cross-coupling.

Furthermore, derivatives of this compound can be used to synthesize chiral cyclopentadienyl (B1206354) (Cp) ligands. These ligands have gained prominence in asymmetric catalysis, particularly for C-H functionalization reactions. The synthesis could involve the conversion of the diol (after debenzylation) into a cyclopentadiene (B3395910) ring through a series of elimination and rearrangement reactions, with the chiral centers directing the stereochemical environment of the resulting metal complex.

Integration into Multi-Step Synthetic Sequences for Chiral Target Molecules

The strategic value of a chiral building block is measured by its ability to be efficiently integrated into a lengthy synthetic sequence, faithfully transferring its stereochemical information to a complex final product. The synthesis of carbocyclic nucleosides like Neplanocin A serves as an excellent case study.

Utility in the Preparation of Advanced Intermediates for Fine Chemicals

Fine chemicals, particularly active pharmaceutical ingredients (APIs), are high-value products that often possess complex, chiral structures. This compound is a key starting material for advanced intermediates used in the synthesis of these fine chemicals.

As discussed, its derivatives are crucial intermediates in the synthesis of antiviral drugs like Entecavir. The pharmaceutical industry relies on scalable, reliable, and stereocontrolled routes to produce such APIs. The use of this compound provides a robust starting point for establishing such a process. The resulting advanced intermediates, such as protected cyclopentenyl amines or alcohols, are valuable commodities in their own right, often synthesized by specialized chemical manufacturers and sold to pharmaceutical companies for final elaboration into the drug substance.

The table below highlights the progression from the basic building block to advanced intermediates and finally to high-value fine chemicals.

| Building Block | Advanced Intermediate Example | Final Fine Chemical (API) |

| This compound | (1S,4R)-4-(Benzyloxy)cyclopent-2-en-1-amine | (-)-Neplanocin A |

| This compound | (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol | Entecavir |

| Chiral Cyclopentenone Phosphonates | Enantiopure alkylidene cyclopentenones | Prostaglandin Analogues |

The versatility of this chiral building block ensures its continued importance in the synthesis of next-generation pharmaceuticals and other complex organic materials, making it a vital tool for chemists in both academic research and industrial manufacturing.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Energy Landscape Exploration

A comprehensive conformational analysis of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol is fundamental to understanding its chemical behavior. The flexibility of the cyclopentane (B165970) ring, which can adopt various puckered conformations (envelope and twist forms), combined with the rotational freedom of the benzyloxy and hydroxyl groups, results in a complex potential energy surface.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to perform a systematic search for stable conformers. The process typically involves:

Initial Conformer Generation: A large number of possible conformations are generated by systematically rotating the rotatable bonds.

Geometry Optimization: Each of these initial structures is then optimized to find the nearest local energy minimum. This is often done using a computationally less expensive method like MM, followed by a more accurate QM method (e.g., Density Functional Theory - DFT) for the most promising candidates.

Energy Calculations: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution.

The results of such an analysis would reveal the most stable conformations of this compound. It is expected that intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the benzyloxy group would play a significant role in stabilizing certain conformations. The orientation of the bulky benzyloxy group will also be a key determinant of conformational preference, minimizing steric hindrance.

A hypothetical energy landscape might show several local minima corresponding to different ring puckers and side-chain orientations. The global minimum would represent the most populated conformation in the gas phase.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Ring Pucker | Dihedral Angle (H-O-C1-C2) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope (C_s_) | 60° | 0.00 |

| 2 | Twist (C_2_) | 180° | 1.25 |

| 3 | Envelope (C_s_) | -60° | 2.50 |

Note: This table is illustrative and not based on actual experimental or calculated data.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is crucial for understanding its reactivity. Methods like DFT with an appropriate basis set (e.g., B3LYP/6-31G*) can be used to calculate a variety of electronic properties.

Key aspects of the electronic structure that would be investigated include:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For this molecule, the HOMO is likely to be localized on the oxygen atoms, while the LUMO may be associated with the aromatic ring.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital (NBO) analysis) would quantify the electron distribution and help identify reactive sites.

These calculations would likely show that the oxygen of the hydroxyl group is the most nucleophilic site, and the hydrogen of the hydroxyl group is the most acidic proton. The benzylic protons may also exhibit some enhanced reactivity due to the adjacent oxygen and aromatic ring.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could study various reactions, such as its oxidation, esterification, or etherification.

The process of elucidating a reaction mechanism computationally involves:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface that connects reactants and products. Locating the TS is a critical step and is often the most computationally demanding.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy, which is related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

For example, a study of the Williamson ether synthesis using this compound would involve modeling the deprotonation of the alcohol followed by an S_N2 reaction with an alkyl halide. The calculations would provide the structure of the transition state and the activation energy for the nucleophilic attack, offering insights into the stereochemical outcome of the reaction.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts for the optimized geometry of the most stable conformer can be compared to experimental values. This comparison can help in assigning the peaks in the experimental spectrum and confirming the solution-state structure of the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. A comparison with the experimental IR and Raman spectra can help in assigning the vibrational modes to specific molecular motions. For instance, the O-H stretching frequency would be a prominent feature and its position would be sensitive to hydrogen bonding.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be calculated using time-dependent DFT (TD-DFT). For this compound, the transitions would likely be π → π* transitions within the benzene ring.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (H1) | 4.15 ppm | 4.10 ppm |

| ¹³C NMR Chemical Shift (C1) | 78.2 ppm | 77.8 ppm |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3430 cm⁻¹ |

Note: This table is illustrative and not based on actual experimental or calculated data.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide a more realistic picture of the molecule's behavior in a specific solvent.

In an MD simulation, the classical equations of motion are solved for a system consisting of the solute molecule and a large number of explicit solvent molecules. This allows for the study of:

Solvent Effects: The explicit inclusion of solvent molecules allows for a detailed investigation of how the solvent affects the conformational equilibrium and reactivity of the solute. For example, in a protic solvent like water, the solvent molecules can form hydrogen bonds with the hydroxyl and ether groups of this compound, which can influence its preferred conformation.

Conformational Dynamics: MD simulations can track the changes in the molecule's conformation over time. This can reveal the pathways and timescales of conformational transitions, providing a dynamic picture of the molecule's flexibility. For the cyclopentane ring, the simulation could show the interconversion between different envelope and twist forms.

Radial Distribution Functions: The radial distribution function, g(r), can be calculated to understand the structuring of the solvent around the solute. For example, the g(r) between the oxygen atoms of the solute and the hydrogen atoms of water would reveal the strength and geometry of the hydrogen bonds.

An MD simulation of this compound in water would likely show a stable hydration shell around the polar hydroxyl and ether groups, while the nonpolar cyclopentane and benzyl (B1604629) groups would have a more disordered solvent structure around them. The dynamics of the cyclopentane ring puckering and the rotation of the side chains would also be observable.

Future Directions and Research Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. Future research on (1R,2R)-2-(benzyloxy)cyclopentan-1-ol will undoubtedly focus on developing more sustainable and atom-economical synthetic pathways.

Current synthetic strategies often rely on multi-step sequences that may involve stoichiometric reagents and generate significant waste. A key area for advancement lies in the catalytic asymmetric dihydroxylation of cyclopentene (B43876), followed by a regioselective benzylation. While effective, this process can be further optimized.

Key Research Opportunities:

Biocatalysis: The use of enzymes, such as engineered dioxygenases, offers a promising green alternative for the synthesis of chiral diols from simple precursors. nih.gov Future work could focus on developing whole-cell biocatalysts or immobilized enzymes for the direct and highly enantioselective synthesis of (1R,2R)-cyclopentane-1,2-diol, the immediate precursor to the target molecule. nih.gov

Catalytic Benzylation: Moving away from traditional benzylation methods that use benzyl (B1604629) halides and stoichiometric bases can significantly improve the atom economy. Research into iron(III)-catalyzed benzylation of diols using benzyl alcohol, where water is the only byproduct, presents a much greener alternative. acs.orgchemrxiv.org The development of catalytic systems for the regioselective monobenzylation of (1R,2R)-cyclopentane-1,2-diol would be a significant breakthrough.

Solvent-Free and Concentrated Reactions: Performing reactions under solvent-free or highly concentrated conditions can drastically reduce the environmental impact. researchgate.net Investigating the feasibility of such conditions for the synthesis and derivatization of this compound could lead to more sustainable industrial processes.

| Approach | Potential Advantage | Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Development of specific enzymes for dihydroxylation of cyclopentene. |

| Catalytic Benzylation | High atom economy, use of greener reagents (e.g., benzyl alcohol). | Design of regioselective catalysts for mono-benzylation of diols. |

| Solvent-Free Conditions | Reduced solvent waste, potential for increased reaction rates. | Optimization of reaction parameters for the synthesis of the target compound. |

Interactive Data Table: Comparison of potential sustainable synthetic approaches.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique stereochemical arrangement of the hydroxyl and benzyloxy groups in this compound provides a platform for exploring novel reactivity and unprecedented chemical transformations. rsc.org

Key Research Opportunities:

Diastereoselective Reactions: The existing stereocenters can be used to direct the stereochemical outcome of subsequent reactions. For instance, the diastereoselective functionalization of the cyclopentane (B165970) ring could lead to the synthesis of complex molecules with multiple stereocenters. acs.org

Ring-Opening and Rearrangement Reactions: Investigating the behavior of this compound under various reaction conditions could unveil novel rearrangement pathways, potentially leading to the synthesis of new carbocyclic or heterocyclic scaffolds.

Catalyst and Ligand Development: The chiral diol motif can be exploited in the design of new chiral ligands for asymmetric catalysis. Modification of the hydroxyl group and the cyclopentane backbone could lead to a new class of ligands with unique steric and electronic properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better process control, and enhanced scalability. nih.govresearchgate.netmdpi.comrsc.org The synthesis and derivatization of this compound are well-suited for integration with these modern technologies.

Key Research Opportunities:

Continuous Flow Synthesis: Developing a continuous flow process for the asymmetric dihydroxylation of cyclopentene and subsequent in-line benzylation would represent a significant advancement in the manufacturing of this chiral building block.

Automated Synthesis: The use of automated synthesis platforms can accelerate the discovery of new derivatives of this compound. rsc.org High-throughput screening of reaction conditions and derivatizing agents could rapidly identify new compounds with interesting biological or material properties.

| Technology | Potential Benefit | Application to this compound |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Continuous production of the target compound and its derivatives. |

| Automated Synthesis | High-throughput screening and rapid library generation. | Discovery of new functionalized cyclopentane derivatives. |

Interactive Data Table: Advantages of integrating modern technologies in the synthesis of chiral compounds.

Advanced Characterization Techniques for Enhanced Stereochemical Elucidation

The precise determination of the three-dimensional structure of chiral molecules is crucial for understanding their properties and reactivity. Future research will benefit from the application of advanced characterization techniques.

Key Research Opportunities:

2D-NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide detailed information about the through-space proximity of atoms, which is invaluable for confirming the relative stereochemistry of derivatives of this compound. nih.gov

Chiral Chromatography: The development of new chiral stationary phases for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) will enable more efficient and accurate determination of the enantiomeric purity of the target compound and its reaction products. phenomenex.comnih.govscirp.org

Computational NMR: The combination of experimental NMR data with Density Functional Theory (DFT) calculations of NMR chemical shifts can be a powerful tool for the unambiguous assignment of complex stereostructures. stackexchange.com

Computational Design of Catalysts and Reactions for Improved Stereoselectivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of catalysts and the prediction of reaction outcomes.

Key Research Opportunities:

Catalyst Design: DFT calculations can be employed to design new chiral catalysts for the asymmetric synthesis of the cyclopentane-1,2-diol precursor with even higher enantioselectivity. nih.govresearchgate.net This involves modeling the transition states of the catalytic cycle to understand the origins of stereoselectivity. nih.gov

Reaction Prediction: Computational models can be developed to predict the stereochemical outcome of reactions involving this compound. This predictive capability can guide experimental efforts and accelerate the discovery of new synthetic methodologies.

Mechanism Elucidation: DFT studies can provide detailed insights into the mechanisms of reactions involving this chiral building block, helping to rationalize observed reactivity and selectivity. researchgate.net

| Computational Tool | Application | Expected Outcome |

| DFT Calculations | Catalyst design and transition state analysis. | Catalysts with enhanced stereoselectivity. |

| Molecular Modeling | Prediction of reaction outcomes. | Rational guidance for experimental design. |

| Mechanistic Studies | Elucidation of reaction pathways. | Deeper understanding of reactivity and selectivity. |

Interactive Data Table: The role of computational chemistry in advancing the synthesis and application of chiral compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (1R,2R)-2-(benzyloxy)cyclopentan-1-ol, and how is stereochemical purity ensured?

- Answer : The synthesis typically involves reductive amination of cyclopentanone derivatives with benzylamine analogs. For example, a cyclopentanone precursor undergoes nucleophilic substitution with benzyl bromide, followed by reductive amination using sodium cyanoborohydride or hydrogen with a palladium catalyst . Chiral resolution via chiral chromatography or enzymatic kinetic resolution is critical to isolate the (1R,2R)-enantiomer and achieve >98% enantiomeric excess. Polarimetry and chiral HPLC are standard for verifying stereochemical purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer :

- NMR : ¹H and ¹³C NMR confirm the benzyloxy group (δ ~4.5 ppm for OCH₂Ph) and cyclopentanol hydroxyl (δ ~2.5 ppm). NOESY correlations validate the trans-diaxial arrangement of the hydroxyl and benzyloxy groups .

- HPLC : Chiral stationary phases (e.g., CHIRALPAK IC-3) with hexane/isopropanol eluents resolve enantiomers, ensuring stereochemical fidelity .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z 220.12 for C₁₃H₁₆O₂) .

Q. What are the primary biological activities reported for this compound, and what assays are used to evaluate them?

- Answer : Preliminary studies indicate neuroprotective and antimicrobial potential.

- Neuroprotection : In vitro NMDA receptor antagonism is assessed via calcium flux assays in neuronal cell lines, with IC₅₀ values compared to MK-801 .

- Antimicrobial Activity : MIC (minimum inhibitory concentration) testing against Gram-positive bacteria (e.g., S. aureus) using broth microdilution methods reveals activity at 16–32 µg/mL .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity compared to its (1S,2S) or (1R,2S) diastereomers?

- Answer : The (1R,2R) configuration enhances binding to chiral biological targets. For instance, in a study comparing diastereomers, the (1R,2R)-form showed 10-fold higher affinity for GABAₐ receptors (Kᵢ = 0.8 µM) than the (1S,2S)-form due to optimal spatial alignment of the benzyloxy and hydroxyl groups . Molecular docking simulations (e.g., AutoDock Vina) correlate this with hydrogen bonding to Thr236 and π-π stacking with Phe200 .

Q. What methodological strategies resolve contradictions in reported biological data, such as varying IC₅₀ values across studies?

- Answer : Discrepancies arise from assay conditions (e.g., cell type, buffer pH). A meta-analysis approach is recommended:

- Standardized Assays : Use identical cell lines (e.g., SH-SY5Y for neuroprotection) and controls (e.g., memantine for NMDA receptor studies) .

- Structural Analog Comparison : Compare IC₅₀ values with analogs like (1R,2R)-2-(2-chlorophenyl) derivatives to identify substituent effects .

- Kinetic Studies : Surface plasmon resonance (SPR) quantifies on/off rates for receptor binding, distinguishing true potency from assay artifacts .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining activity?

- Answer : Rational design strategies include:

- Prodrug Synthesis : Acetylation of the hydroxyl group improves blood-brain barrier penetration (logP increases from 1.2 to 2.1), with in vitro hydrolysis assays confirming enzymatic reactivation .

- Bioisosteric Replacement : Substituting benzyloxy with pyridylmethyl groups maintains receptor affinity while reducing CYP450 inhibition (e.g., CYP3A4 IC₅₀ shifts from 5 µM to >50 µM) .

- Metabolic Stability : Liver microsome assays (human/rat) identify vulnerable sites (e.g., benzylic oxidation), guiding deuterium incorporation at C-2 to prolong half-life .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

- Answer :

- X-ray Crystallography : Co-crystallization with target enzymes (e.g., cyclooxygenase-2) reveals binding modes. For example, the hydroxyl group hydrogen bonds with Tyr385, while benzyloxy occupies a hydrophobic pocket .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven (e.g., hydrophobic interactions) from enthalpy-driven (e.g., hydrogen bonding) mechanisms .

- Mutagenesis Studies : Alanine scanning of enzyme active sites (e.g., replacing Ser530 in COX-2) quantifies residue-specific contributions to inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.